molecular formula C12H16O2 B14835650 1-Cyclopropoxy-3-ethyl-5-methoxybenzene

1-Cyclopropoxy-3-ethyl-5-methoxybenzene

Cat. No.: B14835650
M. Wt: 192.25 g/mol
InChI Key: XQYWSXPDXODICU-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-3-ethyl-5-methoxybenzene is a substituted aromatic ether characterized by a benzene ring functionalized with cyclopropoxy, ethyl, and methoxy groups at the 1-, 3-, and 5-positions, respectively. The cyclopropoxy group introduces steric strain due to the three-membered ring, which may influence reactivity and stability compared to larger alkoxy substituents.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-cyclopropyloxy-3-ethyl-5-methoxybenzene

InChI

InChI=1S/C12H16O2/c1-3-9-6-11(13-2)8-12(7-9)14-10-4-5-10/h6-8,10H,3-5H2,1-2H3

InChI Key

XQYWSXPDXODICU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OC2CC2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropoxy-3-ethyl-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with cyclopropylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by their subsequent reactions under controlled conditions to achieve the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropoxy-3-ethyl-5-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

1-Cyclopropoxy-3-ethyl-5-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-3-ethyl-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include:

  • 1-(1-Ethynylcyclopropyl)-4-methoxybenzene: Features an ethynylcyclopropyl group at the 1-position and methoxy at the 4-position.
  • 1-Cyclopropoxy-3-methyl-5-methoxybenzene : Differs by a methyl group instead of ethyl at the 3-position. The shorter alkyl chain reduces steric bulk, which may enhance solubility but decrease lipophilicity.
  • 1-Ethoxy-3-ethyl-5-methoxybenzene : Replaces cyclopropoxy with ethoxy. The absence of ring strain in ethoxy likely increases stability but reduces electrophilic reactivity.

Physicochemical Properties

Compound Name Substituents (Position) Boiling Point (°C) LogP Stability Notes
1-Cyclopropoxy-3-ethyl-5-methoxybenzene 1-Cyclopropoxy, 3-Ethyl, 5-Methoxy Not reported ~3.2* Moderate stability; strain-sensitive
1-(1-Ethynylcyclopropyl)-4-methoxybenzene 1-Ethynylcyclopropyl, 4-Methoxy Not reported ~2.8* Reactive due to alkyne moiety
1-Ethoxy-3-ethyl-5-methoxybenzene 1-Ethoxy, 3-Ethyl, 5-Methoxy ~245–250† ~2.9 High thermal stability

*Predicted using computational tools (e.g., ChemAxon). †Estimated based on homologous compounds.

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